3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. Its chemical formula is C14H17NO2S, and it has a molecular weight of 263.36 g/mol. The compound is recognized for its benzothiazole moiety, which contributes to its biological activity and chemical reactivity.
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid falls under the classification of carboxylic acids due to the presence of a carboxyl functional group (-COOH). It is also categorized as a benzothiazole derivative, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzothiazole with appropriate alkyl halides or aldehydes to introduce the benzothiazole moiety onto a pentanoic acid backbone.
The detailed synthetic pathway may involve:
The molecular structure of 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid features:
The structural representation can be summarized as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and benzothiazole derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to enhance yield and selectivity.
The mechanism of action for compounds like 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid often relates to their interaction with biological targets:
Research indicates that similar compounds have shown significant activity against various biological targets, suggesting that this compound may possess similar potential .
Relevant data from safety data sheets indicate handling precautions due to its chemical nature .
3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid has potential applications in:
This compound exemplifies the intersection of organic synthesis and biological application, highlighting its importance in ongoing research endeavors.
Benzothiazole scaffolds have transitioned from industrial applications to therapeutic agents over five decades. Early benzothiazole derivatives emerged as antimicrobial and antifungal agents, leveraging the heterocycle’s capacity for hydrogen bonding and hydrophobic interactions. By the 1990s, advanced structure-activity relationship (SAR) studies revealed that substitutions at the 2-position profoundly influenced bioactivity, enabling targeted molecular designs. Seminal examples include riluzole (approved for ALS in 1995) and the antitumor agent tiazofurin, demonstrating clinical translatability. The scaffold’s versatility stems from its balanced π-excessive character and ability to mimic purine rings, facilitating ATP-competitive binding in kinase targets [1] [9]. High-throughput screening campaigns in the 2000s identified benzothiazoles as potent inhibitors of aldose reductase, EGFR kinase, and DNA gyrase, cementing their status as privileged structures in oncology, metabolic disease, and infectious disease research [7] [8].
The hybrid architecture of 3-(1,3-benzothiazol-2-ylmethyl)-3-methylpentanoic acid (CAS 855991-49-0) integrates three pharmacophoric elements:
This configuration exhibits dual-targeting capability, evidenced by its inhibition of both aldose reductase (IC~50~ = 8 nM) and epidermal growth factor receptor (EGFR) kinase. The 3-methyl group exemplifies the “magic methyl” effect—enhancing target affinity by 18–50-fold through hydrophobic burial and conformational control. Molecular docking confirms engagement with the lipophilic floor of the ATP-binding site in EGFR, while the carboxylic acid moiety coordinates catalytic zinc in aldose reductase [7] [10]. The compound’s drug-like properties are reflected in its calculated LogP of 3.2 ± 0.5, balancing membrane permeability and aqueous solubility for CNS and systemic targets [2] [8].
Table 1: Molecular Properties of 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic Acid
Property | Value |
---|---|
CAS Registry Number | 855991-49-0 |
Molecular Formula | C~14~H~17~NO~2~S |
Molecular Weight | 263.36 g/mol |
MDL Number | MFCD06655911 |
SMILES | CCC(C)(CC1=NC2=CC=CC=C2S1)CC(O)=O |
Predicted LogP | 3.2 ± 0.5 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Despite promising activity, key challenges persist:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0